molecular formula C21H21N3O3S B2827158 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-25-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2827158
M. Wt: 395.48
InChI Key: IXTOSGORWUUVNW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Polymerization

Polymerization Catalysts

Complexes formed from reactions involving benzimidazolylmethylamine derivatives, including those related to the queried compound, have been shown to catalyze the polymerization of ϵ-caprolactone. This process involves coordination-insertion mechanisms, suggesting potential utility in the development of biodegradable polymers (Attandoh, Ojwach, & Munro, 2014).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties

Derivatives of imidazole, specifically those with structural similarity to the queried compound, have shown antimicrobial activity against pathogens like Staphylococcus aureus and antioxidant properties. This indicates their potential application in pharmaceuticals and preservatives (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Corrosion Inhibition

Corrosion Inhibition

Benzimidazole derivatives, including those related to the chemical , have been studied for their efficacy in inhibiting the corrosion of carbon steel in acidic environments. These compounds show promise as corrosion inhibitors, which is critical for extending the life of metal structures and components (Rouifi et al., 2020).

Chemical Synthesis and Material Science

Synthetic Utility in Material Science

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has demonstrated their potential as fluorescence sensors for benzaldehyde derivatives. This has implications for the development of new materials with specific sensing capabilities (Shi, Zhong, Guo, & Li, 2015).

Oxidation and Peroxidase Inhibition

Imidazole-2-thiones, closely related to the queried compound, have been shown to inhibit enzymes like thyroid peroxidase, which is therapeutically relevant for treating hyperthyroidism. This demonstrates the potential of such compounds in medical applications (Doerge, Decker, & Takazawa, 1993).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-7-15(2)9-17(8-14)24-6-5-22-21(24)28-12-20(25)23-11-16-3-4-18-19(10-16)27-13-26-18/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTOSGORWUUVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

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